molecular formula C21H20BrN5O2 B11576903 8-(benzylamino)-1-(4-bromobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(benzylamino)-1-(4-bromobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11576903
M. Wt: 454.3 g/mol
InChI Key: HOVOSQGINWPYJW-UHFFFAOYSA-N
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Description

8-(BENZYLAMINO)-1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a benzylamino group, a bromophenylmethyl group, and a tetrahydropurine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(BENZYLAMINO)-1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps:

    Formation of the Tetrahydropurine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the purine ring system.

    Introduction of the Benzylamino Group: This is achieved through nucleophilic substitution reactions where a benzylamine is introduced to the purine core.

    Attachment of the Bromophenylmethyl Group: This step involves the use of bromophenylmethyl halides in a substitution reaction to attach the bromophenylmethyl group to the purine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the bromophenylmethyl group, potentially leading to the removal of the bromine atom.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the bromine site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

    Oxidation: Formation of benzylamine oxides.

    Reduction: Formation of de-brominated derivatives.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of purine-related enzymes.

    Receptor Binding: It may interact with specific biological receptors, influencing various biochemical pathways.

Medicine

    Drug Development: The compound is being explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

    Material Science: It can be used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 8-(BENZYLAMINO)-1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with molecular targets such as enzymes and receptors. The benzylamino group may facilitate binding to enzyme active sites, while the bromophenylmethyl group can enhance interactions with hydrophobic pockets in receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    8-(BENZYLAMINO)-1-METHYL-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: Lacks the bromophenylmethyl group.

    8-(AMINO)-1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: Lacks the benzyl group.

Uniqueness

The presence of both the benzylamino and bromophenylmethyl groups in 8-(BENZYLAMINO)-1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE imparts unique chemical and biological properties, making it distinct from its analogs

Properties

Molecular Formula

C21H20BrN5O2

Molecular Weight

454.3 g/mol

IUPAC Name

8-(benzylamino)-1-[(4-bromophenyl)methyl]-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H20BrN5O2/c1-25-17-18(24-20(25)23-12-14-6-4-3-5-7-14)26(2)21(29)27(19(17)28)13-15-8-10-16(22)11-9-15/h3-11H,12-13H2,1-2H3,(H,23,24)

InChI Key

HOVOSQGINWPYJW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)Br)C

Origin of Product

United States

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